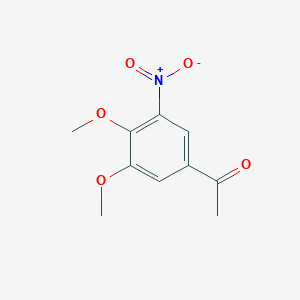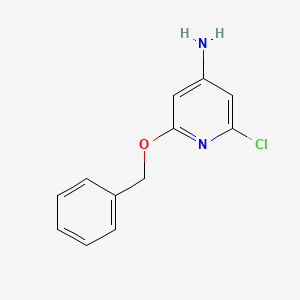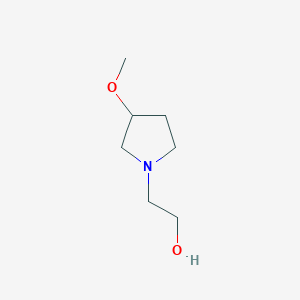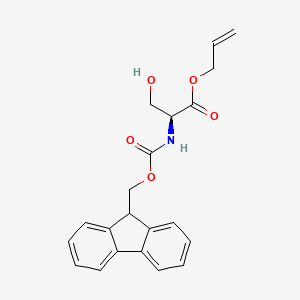![molecular formula C34H25O6P B3177192 (11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin CAS No. 1374030-19-9](/img/structure/B3177192.png)
(11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
Vue d'ensemble
Description
The compound “(11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin” is a phosphine-phosphoramidite ligand . It is used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .
Synthesis Analysis
The synthesis of this compound involves a reaction of ®-3,3’-di(2-naphthyl)-1,1’-binaphthyl-2,2’-diol, which was prepared via a procedure developed by either Jørgensen or Wipf, with phosphoryl trichloride, followed by hydrolysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The compound has a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, which is substituted with 4-methoxyphenyl groups .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 390-400 °C . It is freely soluble in dichloromethane, chloroform, and most organic solvents . Its optical activity is [α]22/D −44.0°, c = 1 in DMSO .Applications De Recherche Scientifique
Synthesis and Chemical Properties:
- (11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin and its analogs have been synthesized for specific applications in organic chemistry. The compound is characterized by solubility in solvents like dichloromethane, dioxane, toluene, and methanol, and is typically supplied in a white crystalline solid form. The synthesis methods usually follow procedures developed for chiral phosphoric acid catalysts and involve careful purification to avoid contamination with salts or heavy metal impurities from earlier synthesis steps (Hutchinson, 2013).
Application in Antimicrobial Research:
- Derivatives of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, including the (11bR)-4-Hydroxy variant, have been synthesized and characterized for their potential in antimicrobial applications. Spectral characterization and antimicrobial activity studies have been conducted on these compounds, demonstrating their potential utility in the development of new antimicrobial agents (Haranath et al., 2005).
Catalytic Applications:
- Certain complexes and derivatives of this compound have been used as catalysts in organic synthesis, such as in enantioselective carbonyl-ene reactions. The catalysts derived from these compounds have shown high enantioselectivities and yields, making them useful in the production of specific, chirally pure compounds (Luo et al., 2010).
Asymmetric Hydroformylation:
- The chiral diphosphonite ligand derived from this compound has been applied in the Pt/Sn-catalyzed hydroformylation of various compounds. These applications have demonstrated high enantioselectivities and good regioselectivities, which are critical in the production of certain pharmaceutical intermediates and fine chemicals (Duren et al., 2006).
Propriétés
IUPAC Name |
13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25O6P/c1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(38-2)18-14-22)34(32)40-41(35,36)39-33(29)31/h3-20H,1-2H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAHTRYNNHMVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3177110.png)


![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)







![4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline](/img/structure/B3177183.png)

![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene](/img/structure/B3177200.png)
